2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an acetamide group, a sulfanyl group, and a pyrazolopyrimidinone group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the pyrazolopyrimidinone core, the introduction of the sulfanyl group, and the attachment of the acetamide group .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolopyrimidinone ring, which is a type of heterocyclic compound that often exhibits interesting biological activity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the acetamide group could influence its solubility and reactivity .Scientific Research Applications
Anticancer Potential
Research has identified derivatives of this compound class with notable anticancer activity. For instance, certain aryloxy groups attached to the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, highlighting the potential for developing new anticancer agents (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives revealed their ability to form novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, indicating their potential utility in combating oxidative stress-related diseases (Chkirate et al., 2019).
Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions
Further research into heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, evaluated their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory potential. Compounds displayed binding and moderate inhibitory effects across various assays, showcasing their pharmacological versatility (Faheem, 2018).
Antimicrobial Activities
The synthesis of thiazoles and their derivatives also demonstrated in vitro antimicrobial activity against various bacterial and fungal isolates. This suggests the potential for these compounds to be developed into new antimicrobial agents (Wardkhan et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-5-30-23-22(17(3)28-30)27-25(34-15-21(31)26-19-8-6-7-16(2)13-19)29(24(23)32)14-18-9-11-20(33-4)12-10-18/h6-13H,5,14-15H2,1-4H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRQOMPHWXPZBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide |
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